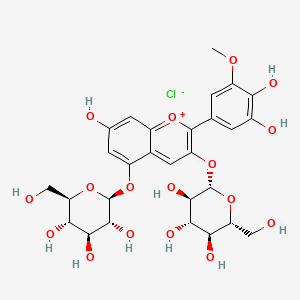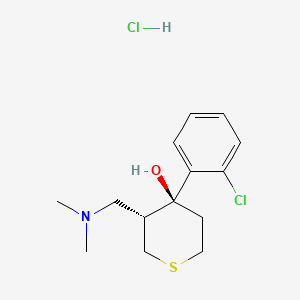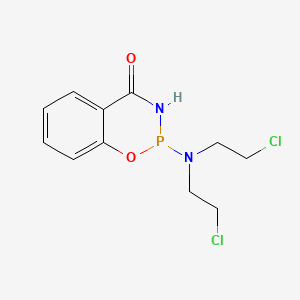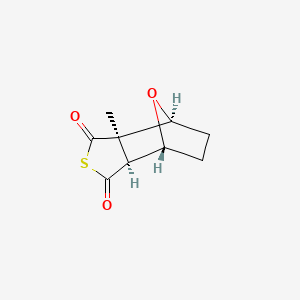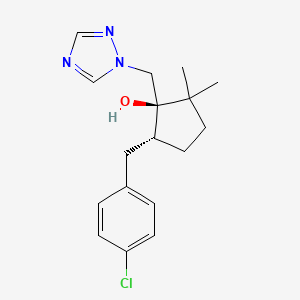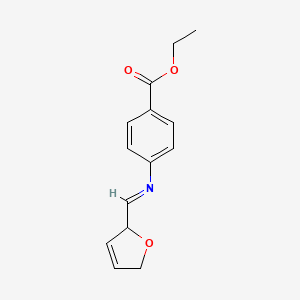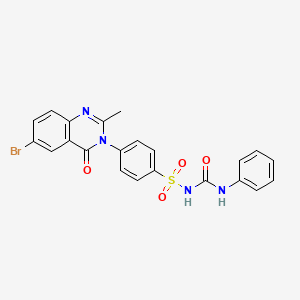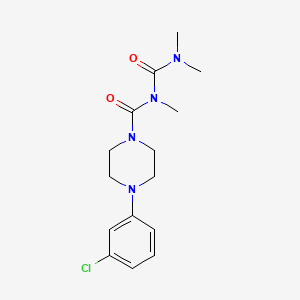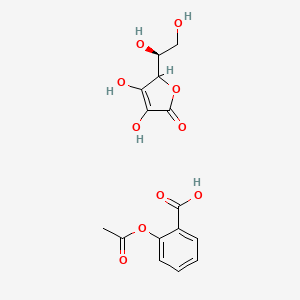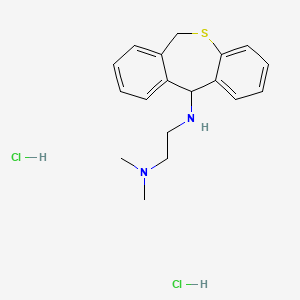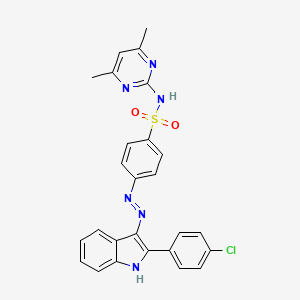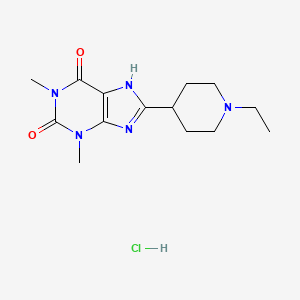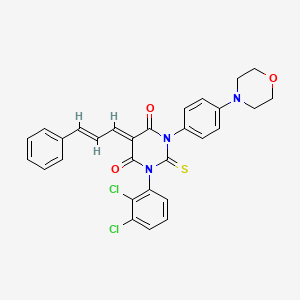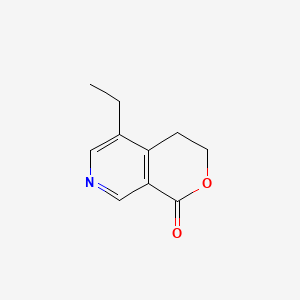
Dihydrogentianine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydrogentianine is an alkaloid compound isolated from the plant species Gentiana turkestanorum and Gentiana olivieri
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dihydrogentianine can be synthesized through the dehydrogenation of gentianine. The process involves the use of specific catalysts and controlled reaction conditions to achieve the desired product. The synthetic route typically includes the following steps:
Isolation of Gentianine: Gentianine is isolated from the plant sources using solvent extraction methods.
Dehydrogenation: The isolated gentianine undergoes dehydrogenation in the presence of catalysts such as manganese dioxide or potassium permanganate to form this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The plant material is processed to isolate gentianine, which is then subjected to dehydrogenation under optimized conditions to produce this compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
Dihydrogentianine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form gentianamine.
Substitution: The compound can undergo substitution reactions with different reagents to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and manganese dioxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of gentianamine.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Dihydrogentianine has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other alkaloids and complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: This compound is used in the development of pharmaceuticals and other chemical products
Wirkmechanismus
The mechanism of action of dihydrogentianine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activities and receptor interactions. The compound may influence various biochemical pathways, leading to its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gentianine: The parent compound from which dihydrogentianine is derived.
Gentianamine: A reduced form of this compound.
Gentianadine: Another alkaloid isolated from the same plant sources.
Uniqueness
This compound is unique due to its specific chemical structure and the range of reactions it can undergo.
Eigenschaften
CAS-Nummer |
1089710-06-4 |
|---|---|
Molekularformel |
C10H11NO2 |
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
5-ethyl-3,4-dihydropyrano[3,4-c]pyridin-1-one |
InChI |
InChI=1S/C10H11NO2/c1-2-7-5-11-6-9-8(7)3-4-13-10(9)12/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
CGEYWBNDAOZQHC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CN=CC2=C1CCOC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[bis(2-hydroxyethyl)amino]ethanol;[(1E,3E)-octadeca-1,3-dienyl] hydrogen sulfate](/img/structure/B12760019.png)
